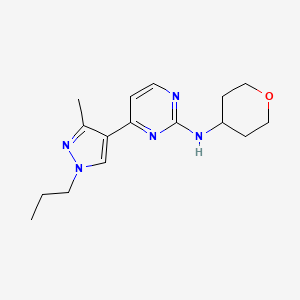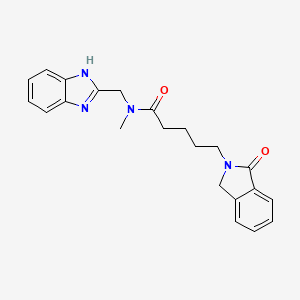![molecular formula C16H19FN4O B5905777 1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5905777.png)
1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one is a chemical compound that is commonly used in scientific research. This compound is also known as Ro 15-4513 and is a selective antagonist of the GABA(A) receptor. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one involves the selective blocking of the GABA(A) receptor. This compound binds to the receptor and prevents the binding of GABA, which is the natural ligand of the receptor. This results in the inhibition of the inhibitory neurotransmission, which leads to the activation of the excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one are related to the inhibition of the GABA(A) receptor. This compound has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. It has also been shown to decrease the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one in lab experiments is its selectivity for the GABA(A) receptor. This compound is able to block the receptor without affecting other receptors in the brain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one. One area of research is the development of new compounds that are more effective and selective in blocking the GABA(A) receptor. Another area of research is the investigation of the role of this compound in the regulation of dopamine and acetylcholine release. Finally, the potential use of this compound in the treatment of neurological disorders, such as anxiety and addiction, is an area of future research.
Métodos De Síntesis
The synthesis of 1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods for synthesizing this compound involves the reaction of 4-fluorophenylhydrazine with 3-chloro-2-methylpropene to form 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This compound is then reacted with 2-methyl-1,4-diazepane-5-one to form 1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one.
Aplicaciones Científicas De Investigación
1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one is commonly used in scientific research as a selective antagonist of the GABA(A) receptor. This receptor is a type of ionotropic receptor that is found in the central nervous system and is responsible for the fast inhibitory neurotransmission. The GABA(A) receptor is also involved in the regulation of sleep, anxiety, and muscle relaxation.
Propiedades
IUPAC Name |
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-8-18-15(22)6-7-21(11)10-13-9-19-20-16(13)12-2-4-14(17)5-3-12/h2-5,9,11H,6-8,10H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENJCKVMKUOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-isobutyl-1H-imidazol-5-yl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5905703.png)
![1-{[1-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}azepan-2-one](/img/structure/B5905711.png)
![1-(2-furylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}piperidine-3-carboxamide](/img/structure/B5905730.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5905736.png)
![(4-fluoro-3-methylphenyl)[methyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B5905751.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5905753.png)
![4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B5905754.png)
![2,4,6-trimethyl-3-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]methyl}benzyl acetate](/img/structure/B5905757.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)-2-pyridin-4-ylacetamide](/img/structure/B5905764.png)
![2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B5905776.png)


![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]pentanamide](/img/structure/B5905793.png)
